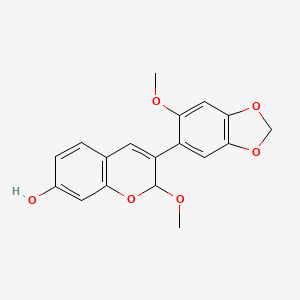
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is a complex organic compound characterized by its unique benzopyran structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 6-methoxy-2H-1,3-benzodioxole with a suitable benzopyran derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways that are crucial for its biological activities. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol: shares structural similarities with other benzopyran derivatives and benzodioxole compounds.
2-(6-methoxy-2H-1,3-benzodioxol-5-yl)ethyl][(naphthalen-1-yl)methyl]amine: is another compound with a related structure and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anti-cancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzopyran core with methoxy and benzodioxole substituents, which may contribute to its biological activities. Its molecular formula is C16H14O6, with a molecular weight of approximately 302.28 g/mol .
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including HeLa and A549 cells.
Case Study:
A study reported the synthesis of benzofuran-based chalcones that displayed notable anti-tumor activity. Compound 4g from this series demonstrated an IC50 value of 5.93 μmol L^{-1} against HCC1806 cells, inducing apoptosis in a dose-dependent manner . This suggests that similar structural motifs in this compound might also confer similar anti-cancer effects.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
Monoamine Oxidase (MAO) Inhibition:
Research indicates that certain coumarin derivatives can act as selective inhibitors of MAO-B, with IC50 values indicating strong inhibitory activity . The structure–activity relationship (SAR) suggests that modifications at specific positions enhance MAO-B inhibition.
Cholinesterase Inhibition:
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for treating neurodegenerative diseases. Compounds similar to this compound have been shown to inhibit BChE effectively, with residual activity measurements indicating competitive inhibition .
The mechanisms by which these compounds exert their biological effects are multifaceted. For anti-cancer activity, apoptosis induction through mitochondrial pathways has been suggested. The ability to inhibit key enzymes like MAO-B and BChE implies potential therapeutic applications in neurodegenerative diseases by increasing acetylcholine levels in the brain.
Summary Table of Biological Activities
Properties
CAS No. |
189295-10-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2H-chromen-7-ol |
InChI |
InChI=1S/C18H16O6/c1-20-15-8-17-16(22-9-23-17)7-12(15)13-5-10-3-4-11(19)6-14(10)24-18(13)21-2/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
ZXTKKCOWCJOCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















